Product packaging for Cholesteryl Palmitate-d9(Cat. No.:)

Cholesteryl Palmitate-d9

Cat. No.: B10775578
M. Wt: 634.1 g/mol
InChI Key: BBJQPKLGPMQWBU-BDWKJWGVSA-N
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Description

Cholesteryl Palmitate-d9 is a high-purity, deuterium-labeled stable isotope of cholesteryl palmitate, an essential cholesteryl ester found in lipoproteins and cellular membranes. This compound serves as a critical internal standard for the precise quantification of native cholesteryl palmitate and related lipid species in complex biological matrices using mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS). Its primary research value lies in lipidomics, metabolic tracing, and the study of cholesterol esterification and transport, which are fundamental processes in atherosclerosis, foam cell formation, and neutral lipid storage diseases. The incorporation of nine deuterium atoms in the palmitic acid moiety provides a significant mass shift from the endogenous compound, eliminating analyte interference and enabling accurate, sensitive, and reproducible measurements. Researchers utilize this compound to investigate lipid metabolism dysregulation, evaluate the efficacy of therapeutic agents targeting ACAT (Acyl-CoA Cholesterol Acyltransferase) enzymes, and perform detailed kinetic studies of lipoprotein metabolism and reverse cholesterol transport pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H76O2 B10775578 Cholesteryl Palmitate-d9

Properties

Molecular Formula

C43H76O2

Molecular Weight

634.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate

InChI

InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1/i1D3,7D2,8D2,9D2

InChI Key

BBJQPKLGPMQWBU-BDWKJWGVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

Synthetic and Isotopic Purity Considerations for Cholesteryl Palmitate D9

Methodologies for Deuterium (B1214612) Incorporation in Lipid Synthesis

The introduction of deuterium into lipid molecules like cholesteryl palmitate can be achieved through several synthetic strategies. A common approach involves the use of deuterated precursors in the synthesis pathway. For cholesteryl palmitate, this would typically involve the esterification of cholesterol with a deuterated version of palmitic acid, specifically palmitic acid-d9.

The synthesis of deuterated fatty acids can be accomplished through methods like H/D exchange reactions. For instance, saturated fatty acids such as palmitic acid can be perdeuterated using heavy water (D2O) as the deuterium source, often catalyzed by a metal such as platinum on carbon (Pt/C) under hydrothermal conditions. europa.eu To achieve a high degree of deuterium incorporation, this process may need to be repeated multiple times. europa.eu

Another powerful technique for studying lipid biosynthesis is the administration of deuterated water (D2O) to biological systems, either in vitro or in vivo. nih.govresearchgate.netnih.gov The deuterium from the body water pool is incorporated into newly synthesized lipids, including fatty acids and cholesterol, through various metabolic pathways. nih.govnih.govahajournals.org While this method is excellent for studying metabolic fluxes, for the specific synthesis of a standard like cholesteryl palmitate-d9, direct chemical synthesis using a deuterated precursor is more common to control the exact location and number of deuterium atoms.

Spectroscopic and Chromatographic Validation of Deuteration

Once synthesized, the validation of this compound is crucial to confirm its identity, purity, and the extent of deuteration. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is a primary technique for confirming the mass increase due to deuterium incorporation and for assessing isotopic purity. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between different isotopologues (molecules that differ only in their isotopic composition). researchgate.net Techniques like electrospray ionization (ESI) are commonly used to ionize the lipid molecule for MS analysis. researchgate.net

Gas Chromatography (GC) and Liquid Chromatography (LC): Chromatography is used to separate the deuterated compound from any unreacted starting materials or byproducts, thus establishing its chemical purity. nih.govdiva-portal.org When coupled with mass spectrometry (GC-MS or LC-MS), it becomes a powerful tool for both separation and identification. nih.govdiva-portal.orgupce.cz Reversed-phase liquid chromatography (RP-LC) is often used for lipid separations, as it separates molecules based on their hydrophobicity. rsc.org

Isotopic Purity and Positional Isomer Analysis in Deuterated Lipid Standards

Isotopic Purity: Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. It is a critical parameter for a deuterated standard. Mass spectrometry is the primary method for determining isotopic purity by analyzing the distribution of mass isotopologues. nih.govimreblank.chphysiology.org The data allows for the calculation of the percentage of the desired d9 species versus other species with fewer or more deuterium atoms (e.g., d0 to d8, or d10+). researchgate.netimreblank.ch The natural abundance of heavy isotopes (like ¹³C and ²H) in the unlabeled compound must be corrected for to accurately calculate the isotopic enrichment of the labeled standard. mdpi.com

Positional Isomer Analysis: In lipidomics, it is often crucial to know the exact position of modifications, including isotopic labels and double bonds within the acyl chains. While the synthesis of this compound from palmitic acid-d9 provides control over the location of the deuterium atoms (on the palmitate chain), analytical techniques are needed for confirmation. Tandem mass spectrometry (MS/MS) is a key technique for this purpose. mdpi.comacs.orgnih.gov By fragmenting the parent ion, specific fragment ions can be generated that are indicative of the label's position. acs.org For unsaturated lipids, techniques like ozone-induced dissociation (OzID) can be used to pinpoint the location of double bonds, which can be important for more complex deuterated lipids. acs.org

The combination of these rigorous synthetic and analytical methodologies ensures the production of high-quality this compound, which is essential for its use as a reliable internal standard and tracer in scientific research.

Interactive Data Table: Analytical Techniques for Deuterated Lipid Validation

Technique Purpose Key Information Obtained References
¹H NMR Structural ConfirmationAbsence of proton signals at deuterated positions nih.govacs.org
²H NMR Direct Deuterium DetectionLocation and overall level of deuteration researchgate.netnih.gov
Mass Spectrometry (MS) Mass Verification & PurityMolecular weight confirmation, isotopic distribution nih.gov
High-Resolution MS (HRMS) Isotopic PurityAccurate mass measurement, resolution of isotopologues researchgate.net
Gas Chromatography (GC) Chemical PuritySeparation from impurities and byproducts nih.govimreblank.ch
Liquid Chromatography (LC) Chemical PuritySeparation of complex lipid mixtures diva-portal.orgupce.czrsc.org
Tandem MS (MS/MS) Positional AnalysisStructural elucidation, location of labels/functional groups mdpi.comacs.orgnih.gov

Advanced Analytical Methodologies Employing Cholesteryl Palmitate D9 As an Internal Standard

Quantitative Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS) has become the primary analytical tool for the comprehensive study of lipids. acs.orgbiorxiv.org However, the inherent properties of neutral lipids like cholesteryl esters, such as their hydrophobicity and poor ionization efficiency, present analytical challenges. acs.orgbiorxiv.org The use of an internal standard like cholesteryl palmitate-d9 is essential to overcome these hurdles in quantitative lipidomics. bertin-bioreagent.comcaymanchem.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating and quantifying diverse lipid species from biological samples. biorxiv.orgnih.gov For the analysis of cholesteryl esters, reversed-phase liquid chromatography (RPLC) is commonly employed. acs.orgbiorxiv.org These methods separate lipids based on their hydrophobicity, allowing for the resolution of different cholesteryl ester species.

In a typical LC-MS protocol for cholesteryl ester quantification, lipids are first extracted from the biological sample using organic solvents, such as a chloroform/methanol mixture. nih.gov this compound is added as an internal standard during this extraction step. rsc.org The separated lipids are then ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by the mass spectrometer. nih.govresearchgate.net The quantification of endogenous cholesteryl palmitate is achieved by comparing its peak area to that of the known concentration of this compound. biorxiv.org

A specific LC-MS method for profiling cholesterol and cholesteryl esters utilizes a reverse-phase C18 column with a gradient elution. biorxiv.orgnih.gov The mobile phases often consist of water/methanol or acetonitrile (B52724) mixtures with additives like formic acid and ammonium (B1175870) formate (B1220265) to enhance ionization. biorxiv.orgnih.gov

Table 1: Representative LC-MS Parameters for Cholesteryl Ester Analysis

ParameterDescription
Column Reversed-phase C18 or C8, typically with sub-2-µm particle size. nih.gov
Mobile Phase A Water/Methanol (e.g., 50:50 v/v) with 0.1% formic acid and 10 mM ammonium formate. biorxiv.org
Mobile Phase B Isopropanol/Methanol (e.g., 80:20 v/v) with 0.1% formic acid and 10 mM ammonium formate. biorxiv.org
Flow Rate 0.1–0.5 mL/min. nih.gov
Ionization Mode Positive Electrospray Ionization (ESI). nih.gov
Internal Standard This compound. bertin-bioreagent.comcaymanchem.com

This table provides an example of typical LC-MS conditions. Specific parameters may vary based on the instrument and application.

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of cholesterol and its esters. nih.gov However, due to the low volatility of these compounds, a derivatization step is typically required to convert them into more volatile forms, such as trimethylsilyl (B98337) (TMS) ethers. nih.govfrontiersin.org

In a GC-MS workflow, after lipid extraction and the addition of the this compound internal standard, the sample undergoes hydrolysis to release free cholesterol from the esters. nih.gov The total cholesterol pool is then derivatized. nih.gov The resulting volatile derivatives are separated on a capillary GC column and detected by the mass spectrometer, often operating in electron ionization (EI) mode. nih.gov Quantification is based on the ratio of the signal from the endogenous analyte to the deuterated internal standard. nih.gov While highly accurate, GC-MS methods can be more time-consuming due to the necessary derivatization steps. biorxiv.org

Tandem mass spectrometry (MS/MS) significantly enhances the specificity and sensitivity of lipid quantification. nih.gov This technique involves the selection of a specific precursor ion (the molecular ion of the lipid of interest), its fragmentation through collision-induced dissociation (CID), and the detection of a specific product ion. nih.govnih.gov This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), is highly selective and reduces chemical noise. nih.govnih.gov

For cholesteryl esters, a common MS/MS approach in positive ion mode involves monitoring the transition from the ammoniated adduct of the cholesteryl ester molecule [M+NH4]+ to the characteristic cholesteryl cation fragment at a mass-to-charge ratio (m/z) of 369.3. nih.govnih.gov This fragment is common to all cholesteryl esters, making it a useful tool for identifying this class of lipids. nih.gov

When using this compound as an internal standard, a specific MRM transition is monitored for both the endogenous (unlabeled) cholesteryl palmitate and the deuterated standard. The ratio of their signals is then used for precise quantification. nih.gov

Table 2: Example MS/MS Transitions for Cholesteryl Palmitate Quantification

CompoundPrecursor Ion (m/z) [M+NH4]+Product Ion (m/z)
Cholesteryl Palmitate668.6369.3
This compound677.6369.3

Note: The precursor ion m/z values correspond to the ammoniated adducts. The product ion at m/z 369.3 represents the cholesteryl cation formed after fragmentation. nih.govnih.gov Exact values may differ slightly based on instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Method Development and Validation in Lipid Profiling

The development of robust and reliable analytical methods is crucial for accurate lipid profiling. The use of stable isotope-labeled internal standards like this compound is a cornerstone of method validation, ensuring the data generated is both precise and accurate.

For absolute quantification, a calibration curve is constructed. researchgate.net This involves preparing a series of standards with known concentrations of unlabeled cholesteryl palmitate, each spiked with a constant amount of the this compound internal standard. nih.gov The ratio of the analytical response (e.g., peak area) of the analyte to the internal standard is plotted against the concentration of the analyte. researchgate.net

The resulting curve is used to determine the concentration of cholesteryl palmitate in unknown samples. A key aspect of this process is assessing the method's linear dynamic range, which is the concentration range over which the instrument response is directly proportional to the analyte concentration. biorxiv.org Research has shown that LC-MS methods for cholesteryl esters can achieve a linear dynamic range spanning several orders of magnitude, with low limits of detection (LOD) and quantification (LOQ), often in the picomole range. biorxiv.org

Table 3: Example Method Validation Data for Cholesteryl Ester Quantification

ParameterTypical Value/Range
Linearity (R²) > 0.99 researchgate.net
Limit of Detection (LOD) ~1 pmol biorxiv.org
Limit of Quantification (LOQ) ~5-10 pmol biorxiv.orgresearchgate.net
Precision (CV%) < 15% biorxiv.org
Accuracy (% Recovery) 85-115% nih.gov

These values are representative and can vary depending on the specific method, matrix, and instrumentation.

Reproducibility of lipidomics data across different laboratories is a significant challenge due to variations in sample preparation, analytical platforms, and data processing. nih.govresearchgate.net Inter-laboratory harmonization efforts are crucial for the validation of biomarkers and for large-scale clinical and epidemiological studies. biorxiv.orgbiorxiv.org

The use of common reference materials and shared internal standards, such as this compound, is a key strategy to improve inter-laboratory agreement. nih.govresearchgate.net By normalizing data to a common standard, systematic biases that arise from different methodologies can be significantly reduced. nih.gov Ring trials and inter-laboratory comparison studies, where the same set of samples is analyzed by multiple labs, have demonstrated that the use of standardized protocols and stable isotope-labeled internal standards can greatly improve the consistency and comparability of lipidomics data. biorxiv.orgbiorxiv.org Quality control (QC) samples, such as pooled plasma or commercially available reference materials like NIST SRM 1950, are also analyzed alongside study samples to monitor instrument performance and ensure data quality over time. biorxiv.orgnih.gov

Matrix Effects and Internal Standard Normalization Strategies

In the quantitative analysis of lipids by techniques such as liquid chromatography-mass spectrometry (LC-MS), the accuracy and reliability of measurements can be significantly compromised by "matrix effects." nih.gov These effects arise from the co-eluting components of the sample matrix—everything in the sample other than the analyte of interest—which can interfere with the analyte's ionization process in the mass spectrometer's ion source. nih.govnih.gov This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. chromatographyonline.com For complex biological samples like plasma, serum, or tissue extracts, which contain a multitude of lipids, proteins, and other molecules, matrix effects are a major challenge. nih.gov

The electrospray ionization (ESI) source, commonly used in lipidomics, is particularly susceptible to matrix effects because the ionization process is dependent on the charge and surface availability of droplets, which can be influenced by co-eluting compounds. nih.govchromatographyonline.com The consequence is that two samples with the identical concentration of an analyte, such as Cholesteryl Palmitate, may produce different signal intensities if their surrounding matrix composition differs. acs.org

To counteract these variations, a robust normalization strategy is essential. The most effective and widely accepted approach is the use of a stable isotope-labeled internal standard (SIL-IS). chromatographyonline.comrsc.org An ideal internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical behavior during sample preparation (e.g., extraction) and ionization. chromatographyonline.com this compound is specifically designed for this purpose, serving as an internal standard for the quantification of its endogenous, non-labeled counterpart, Cholesteryl Palmitate. caymanchem.com

The Role of this compound in Mitigating Matrix Effects

This compound is structurally identical to Cholesteryl Palmitate, except that nine hydrogen atoms in the palmitate acyl chain have been replaced with deuterium (B1214612) atoms. caymanchem.com This substitution increases its mass, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. However, it does not significantly alter the molecule's physicochemical properties, such as its polarity, solubility, and ionization efficiency. chromatographyonline.com

When a known amount of this compound is added to a sample at the beginning of the preparation process, it is subjected to the same experimental conditions as the endogenous analyte. Any loss during extraction or any signal suppression or enhancement in the MS source will affect both the analyte and the internal standard to a similar degree. rsc.org By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, these variations are effectively canceled out. This ratio is then used to determine the concentration of the analyte from a calibration curve, ensuring much greater accuracy and precision. core.ac.uk

Research has consistently demonstrated the efficacy of using SIL-IS for lipid quantification. Studies comparing the analytical variability with and without an internal standard show a significant reduction in the coefficient of variation (CV) when a SIL-IS is employed. rsc.orgnih.gov The key to this strategy's success is the complete co-elution of the analyte and its labeled standard, ensuring they experience the exact same matrix environment at the point of ionization. chromatographyonline.com

Research Findings and Normalization Performance

Several studies underscore the importance of this normalization strategy. For instance, in a method developed for the simultaneous quantification of free cholesterol and cholesteryl esters, researchers used cholesteryl-d7-palmitate as an internal standard for the entire esterified cholesterol (EC) class. nih.gov This approach relies on the principle that different cholesteryl esters have similar ionization efficiencies, allowing a single labeled standard to correct for variations across the group. nih.gov

The effectiveness of internal standard normalization is often evaluated by comparing the precision of measurements in different biological matrices. As shown in the table below, the variability of the measured analyte response is typically high and inconsistent across different matrices when no internal standard is used. When the response is normalized using this compound, the variability is substantially reduced.

Table 1: Impact of this compound on Measurement Precision in Different Biological Matrices

This table illustrates the typical improvement in analytical precision, represented by the coefficient of variation (%CV), when using this compound as an internal standard for the quantification of Cholesteryl Palmitate in complex biological samples. Data is hypothetical but representative of findings in quantitative lipidomics research.

Biological MatrixAnalyte Response %CV (Without IS)Normalized Response %CV (With this compound)
Human Plasma22.5%4.8%
Mouse Liver Homogenate31.2%6.1%
Human Serum25.8%5.3%
Rat Brain Tissue28.4%5.9%

Furthermore, matrix effect studies evaluate the degree of ion suppression or enhancement by comparing the analyte's response in a pure solvent versus its response when spiked into a post-extraction sample matrix. nih.gov The use of this compound allows for the accurate calculation of a matrix factor, but more importantly, it corrects for the effect in each individual sample.

Table 2: Analyte Recovery and Matrix Effect Correction

This table demonstrates how an internal standard like this compound corrects for both variable extraction recovery and matrix-induced signal suppression. The "Corrected Recovery" shows that the ratio of analyte to internal standard remains stable, enabling accurate quantification despite signal loss.

Sample IDExtraction Recovery (%)Signal Suppression due to Matrix Effect (%)Final Analyte Signal (Relative Units)Final IS Signal (Relative Units)Analyte/IS Ratio
Sample A (Plasma)85%30%59.559.51.00
Sample B (Plasma)78%45%42.942.91.00
Sample C (Tissue)91%20%72.872.81.00
Sample D (Tissue)82%50%41.041.01.00

Applications of Cholesteryl Palmitate D9 in Lipid Metabolism and Flux Analysis

Tracing Cholesterol Esterification and Hydrolysis Pathways

The balance between the synthesis (esterification) and breakdown (hydrolysis) of cholesteryl esters is fundamental to cellular cholesterol homeostasis. Dysregulation of these processes is implicated in numerous diseases, including atherosclerosis. Cholesteryl Palmitate-d9 and related deuterated lipid species are instrumental in dissecting these pathways.

In Vitro Cellular Models for Cholesteryl Palmitate Turnover Studies

In vitro cell culture systems, particularly macrophage models, are pivotal in studying the cellular mechanisms of cholesterol ester metabolism. While direct tracing studies using this compound are not extensively documented, the use of deuterated cholesterol (e.g., d7-cholesterol) to trace its esterification to various fatty acids, including palmitate, provides a clear methodological precedent.

In these experiments, cultured cells, such as murine J774 macrophages, are incubated with medium containing the deuterated tracer. nih.govresearchgate.net The uptake of the labeled cholesterol and its subsequent esterification by acyl-CoA:cholesterol acyltransferase (ACAT) can be monitored over time. nih.gov By extracting cellular lipids at various time points and analyzing them via mass spectrometry, researchers can quantify the formation of deuterated cholesteryl esters, including deuterated cholesteryl palmitate. nih.gov This allows for the determination of the rate of cholesterol esterification.

Conversely, the hydrolysis of these newly formed deuterated cholesteryl esters by neutral cholesterol ester hydrolase (nCEH) can also be tracked. researchgate.net By washing the cells and incubating them in a tracer-free medium, the disappearance of the deuterated cholesteryl ester pool and the corresponding increase in deuterated free cholesterol can be measured, providing a rate of hydrolysis.

One study demonstrated that in J774 macrophages labeled with d7-cholesterol, the intracellular mass of d7-cholesterol was two-fold greater than unlabeled cholesterol after 24 hours, and the intracellular profile of d7-cholesteryl esters was similar to that of unlabeled cholesteryl esters. nih.gov These models have been crucial in understanding how different stimuli, such as fatty acids or pharmacological agents, affect the balance of cholesterol esterification and hydrolysis. nih.gov For instance, studies have shown that certain fatty acids can influence the degradation of ABCA1 protein, thereby affecting cholesterol efflux, a process intimately linked to cholesteryl ester hydrolysis. researchgate.net

Table 1: Representative Data from in vitro Macrophage Cholesterol Esterification Study

Time (hours)Intracellular d7-Cholesterol (ng/mg protein)Intracellular d7-Cholesteryl Palmitate (ng/mg protein)
000
650.28.5
1285.725.1
24110.342.8
This table is illustrative and based on the principles of tracer studies in cellular models.

Ex Vivo Tissue Explant Models in Lipid Metabolism Investigations

Ex vivo tissue explant models, where small pieces of tissue are kept viable in culture, offer a bridge between in vitro and in vivo studies. These models maintain the cellular architecture and interactions of the tissue, providing a more physiologically relevant context. Stable isotope tracing in human omental explants has been used to study the flow of glucose-derived carbons into metabolic pathways, demonstrating the utility of this approach for metabolic flux analysis in a tissue context. escholarship.org

While specific studies employing this compound in tissue explants are not readily found in the literature, the methodology is well-established. For example, pancreatic acinar cell explants have been used with stable isotope-labeled nutrients to trace metabolic fluxes during cellular reprogramming. mdpi.com In the context of lipid metabolism, one could introduce this compound to explants of tissues like the liver, adipose tissue, or arterial wall sections. By analyzing the tissue lipids after a defined incubation period, it would be possible to measure the rate of hydrolysis of this compound and the subsequent re-esterification of the released deuterated palmitate into other lipid species, such as triglycerides or phospholipids (B1166683). This approach could reveal tissue-specific differences in cholesteryl ester metabolism and how it is affected by disease states or drug treatments.

In Vivo Animal Models for Systemic Lipid Flux Determination

In vivo studies in animal models are essential for understanding the systemic dynamics of lipid metabolism. Stable isotopes are widely used in this context to avoid the hazards of radioactive tracers. mdpi.com The administration of deuterated water (2H2O) to animals allows for the measurement of the synthesis rates of fatty acids and cholesterol in various tissues. mdpi.comahajournals.org

To specifically trace the fate of cholesteryl palmitate, this compound could be incorporated into lipoprotein-like particles and administered intravenously to animal models, such as mice. jci.org Following administration, blood samples can be collected over time to track the clearance of the deuterated cholesteryl ester from the circulation. Furthermore, at the end of the study, various tissues can be harvested to determine the tissue-specific uptake and metabolic fate of the tracer. This would allow for the quantification of its hydrolysis and the subsequent pathways of the released deuterated palmitate, such as oxidation for energy or storage in triglycerides.

Investigating Lipid Transport and Distribution Dynamics

The transport of cholesteryl esters between different lipoprotein particles and their uptake by cells are central to lipid trafficking and the development of cardiovascular disease.

Analysis of Lipoprotein Subfraction Metabolism

Lipoproteins are a heterogeneous group of particles that transport lipids in the blood. ahajournals.org The metabolism of cholesteryl esters within and between different lipoprotein subfractions (e.g., VLDL, LDL, HDL) is a key area of research. Stable isotope tracers are invaluable for these kinetic studies. researchgate.net

By administering a tracer like this compound, either as part of an infused artificial lipoprotein or by allowing it to incorporate into endogenous lipoproteins in vivo, researchers can follow its movement between different lipoprotein classes. Through sequential blood draws and the separation of lipoprotein subfractions by methods like ultracentrifugation, the enrichment of the deuterated tracer in each subfraction can be quantified over time. ahajournals.org

This approach allows for the calculation of the rates of transfer of cholesteryl esters between lipoproteins, a process mediated by cholesteryl ester transfer protein (CETP). ahajournals.orgresearchgate.net It also enables the determination of the production and clearance rates of cholesteryl esters within specific lipoprotein particles. Such studies have revealed that a significant portion of cholesteryl ester is produced in HDL and then transferred to other lipoproteins like VLDL and LDL for clearance. nih.gov

Table 2: Illustrative Data from a Lipoprotein Cholesteryl Ester Tracer Study

Time Post-Infusion (hours)d9-Cholesteryl Palmitate in HDL (% of total tracer)d9-Cholesteryl Palmitate in LDL (% of total tracer)d9-Cholesteryl Palmitate in VLDL (% of total tracer)
19532
470255
8504010
24206515
This table is a hypothetical representation of tracer movement between lipoprotein fractions.

Cellular Uptake and Efflux Mechanisms of Cholesteryl Esters

The uptake of cholesteryl esters from lipoproteins into cells and the efflux of free cholesterol from cells back to lipoproteins are critical steps in lipid metabolism. Stable isotope tracers have been instrumental in elucidating these mechanisms at a molecular level.

Studies using deuterated cholesterol (d7-cholesterol) have provided a framework for investigating these processes. nih.govresearchgate.net When macrophages are incubated with d7-cholesterol, its uptake and subsequent esterification can be measured. nih.gov To study efflux, these pre-labeled cells are then incubated with cholesterol acceptors like HDL or apolipoprotein A-I (apoA-I). nih.govresearchgate.net The appearance of the deuterated cholesterol in the medium is then quantified by mass spectrometry, providing a direct measure of cholesterol efflux. nih.gov Research has shown that this mass spectrometry-based method provides comparable results to traditional radiotracer assays. nih.gov

While these studies typically use deuterated free cholesterol as the tracer, a similar approach could be employed with this compound incorporated into lipoproteins to study the selective uptake of cholesteryl esters by cells. This would involve incubating cells with these labeled lipoproteins and then measuring the intracellular accumulation of deuterated cholesteryl palmitate and its hydrolysis products. This would help to differentiate the pathways of whole lipoprotein particle uptake versus the selective uptake of cholesteryl esters.

Conversely, by labeling cellular cholesteryl ester stores with this compound (via initial labeling with d9-palmitate and cholesterol), one could trace the hydrolysis of these stores and the subsequent efflux of the d9-palmitate and cholesterol moieties, providing detailed insights into the reverse cholesterol transport pathway.

Intracellular Trafficking and Storage of Cholesteryl Palmitate

The movement and storage of cholesterol within a cell are tightly regulated processes essential for maintaining cellular homeostasis. Free cholesterol is esterified to form cholesteryl esters, such as cholesteryl palmitate, which are less polar and better suited for storage. hmdb.ca This process is central to preventing the toxicity associated with excess free cholesterol.

The primary site for the synthesis of cholesteryl esters is the endoplasmic reticulum (ER). researchgate.net Here, the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes the esterification of cholesterol with a fatty acyl-CoA, such as palmitoyl-CoA, to form cholesteryl palmitate. hmdb.caresearchgate.net Once synthesized, these neutral lipids are partitioned from the ER membrane and packaged into cytosolic lipid droplets (LDs), which serve as the main intracellular sites for neutral lipid storage. researchgate.netnih.gov

Lipid droplets are dynamic organelles, acting as a reservoir of cholesterol. When the cell requires free cholesterol for functions like membrane synthesis or hormone production, cholesteryl esters stored in LDs are hydrolyzed by neutral cholesteryl ester hydrolases, releasing free cholesterol and fatty acids. hmdb.ca The trafficking of cholesterol to the ER for esterification and the subsequent storage in LDs is a critical pathway that regulates cellular cholesterol levels. researchgate.net

Key Components in Intracellular Cholesteryl Ester Trafficking and Storage

Location/ComponentRole in Cholesteryl Palmitate MetabolismKey Proteins/Enzymes
Endoplasmic Reticulum (ER)Primary site of cholesteryl ester synthesis.Acyl-CoA:cholesterol acyltransferase (ACAT)
Cytosolic Lipid Droplets (LDs)Storage organelles for cholesteryl esters.Perilipins and other LD-associated proteins
Lysosomes/Late EndosomesSource of cholesterol from internalized lipoproteins (e.g., LDL).Niemann-Pick C1 (NPC1) protein
CytosolMedium for transport and location of LDs.Cholesteryl ester hydrolases (for breakdown)

De Novo Lipogenesis and Cholesterol Synthesis Studies

De novo lipogenesis (DNL) is the metabolic pathway that synthesizes fatty acids from non-lipid precursors like carbohydrates. mdpi.com The primary product of this pathway is palmitic acid (16:0). nih.govplos.org Stable isotope tracers are powerful tools for quantifying the rate of DNL and cholesterol synthesis. This compound serves as an essential internal standard in such studies, allowing for accurate quantification of the newly synthesized lipids. caymanchem.combertin-bioreagent.com

A common and effective method for measuring the synthesis rates of fatty acids and cholesterol involves administering deuterated water (D₂O) to cell cultures or in vivo models. nih.govresearchgate.net The deuterium (B1214612) from D₂O is incorporated into metabolic precursors (e.g., acetyl-CoA, NADPH) that are used in the biosynthetic pathways of both fatty acids and cholesterol. nih.gov Consequently, newly synthesized palmitate and cholesterol become labeled with deuterium. These labeled building blocks are then combined by the enzyme ACAT to form deuterium-labeled cholesteryl palmitate.

In this experimental design, this compound is not administered to the biological system. Instead, a precise amount is "spiked" into the biological sample (e.g., plasma, cell lysate) during the lipid extraction process. When the sample is analyzed by mass spectrometry (LC-MS), the instrument detects both the endogenously produced, D₂O-labeled cholesteryl palmitate and the spiked this compound internal standard. By comparing the signal of the analyte to the known quantity of the internal standard, researchers can correct for any variability in sample handling or instrument response, leading to highly accurate quantification of the newly synthesized cholesteryl palmitate. bertin-bioreagent.com

Roles of Compounds in a D₂O Labeling Study

CompoundRole in the ExperimentMethod of Introduction
Deuterated Water (D₂O)Stable isotope tracer for labeling newly synthesized lipids.Administered to the live biological system (in vivo or in vitro).
This compoundInternal standard for accurate quantification.Added to the biological sample after collection (ex vivo).

Metabolic flux analysis is used to determine the rate, or flux, through various metabolic pathways. researchgate.net By using the D₂O labeling strategy, researchers can trace the incorporation of newly synthesized fatty acids into the cholesteryl ester pool, providing a direct measure of the flux through the cholesterol esterification pathway.

Following D₂O administration, the rate of appearance of deuterium-labeled cholesteryl palmitate is measured over time using mass spectrometry. This rate reflects the activity of the DNL pathway producing palmitate and the subsequent ACAT-mediated esterification of cholesterol. hmdb.ca This allows for a dynamic view of how cholesterol is stored under different physiological or pathological conditions. For instance, studies have shown that conditions like nonalcoholic fatty liver disease (NAFLD) are associated with significantly increased rates of DNL. nih.gov While many studies focus on triglyceride synthesis, the same principles and methods apply to measuring cholesteryl ester synthesis. plos.orgnih.gov

The data obtained from such experiments can reveal how specific interventions, such as diet or therapeutic agents, impact the partitioning of newly made fatty acids between different lipid classes, including triglycerides and cholesteryl esters.

Illustrative Research Findings: Fractional Synthesis Rate (FSR) of Cholesteryl Palmitate

GroupConditionCholesteryl Palmitate FSR (%/day)Key Finding
ControlStandard Diet5.3 ± 1.2The high-fructose diet significantly increased the rate of new palmitate incorporation into cholesteryl esters, indicating upregulated de novo lipogenesis and cholesterol esterification.
TreatmentHigh-Fructose Diet14.8 ± 2.5
Note: Data are hypothetical but representative of findings from metabolic flux studies using stable isotopes.

Structural and Biophysical Investigations Utilizing Deuterated Cholesteryl Esters

Deuterium (B1214612) Magnetic Resonance (2H-NMR) Spectroscopy of Lipid Assemblies

2H-NMR spectroscopy is a highly sensitive technique for characterizing the orientation and motion of specific molecular segments within a lipid assembly. By replacing protons with deuterons at specific positions, such as in Cholesteryl Palmitate-d9, researchers can gain detailed insights into the behavior of these molecules in their native-like environment.

Studies utilizing selectively deuterated cholesteryl esters, including analogs of Cholesteryl Palmitate, have provided significant insights into their conformation within phospholipid bilayers. The quadrupolar splitting observed in 2H-NMR spectra is directly related to the order parameter (SCD), which quantifies the motional anisotropy of the C-D bond.

In dipalmitoyl phosphatidylcholine (DPPC) dispersions, 2H-NMR studies of deuterated cholesteryl palmitate have suggested an average conformation resembling a "horseshoe" within the bilayer. nih.gov This conformation is supported by the profile of 2H quadrupolar splitting versus the position of the deuterium label along the acyl chain. nih.gov In contrast, within reconstituted high-density lipoprotein (HDL) particles, which consist of a lipid core, acyl chain deuterated cholesteryl palmitate is believed to adopt a more extended conformation. sigmaaldrich.comannualreviews.org The variation of the 2H-NMR line width with the position of the deuterium label along the chain is consistent with this extended structure. sigmaaldrich.com

The degree of order of the cholesteryl ester acyl chains has been found to be generally low. For instance, in egg phosphatidylcholine vesicles, the acyl chains of selectively deuterated cholesteryl palmitate and cholesteryl stearate (B1226849) are highly disordered, with SCD values less than 0.10. nih.gov This low order parameter suggests significant motional freedom of the ester molecule within the bilayer.

Table 1: Order Parameters (SCD) of Deuterated Cholesteryl Esters in Model Systems

SystemDeuterated Cholesteryl EsterObserved SCDInferred Conformation
Dipalmitoyl Phosphatidylcholine DispersionsCholesteryl Palmitate/StearatePosition-dependentHorseshoe-like
Egg Phosphatidylcholine VesiclesCholesteryl Palmitate/Stearate< 0.10Highly Disordered
Reconstituted High-Density Lipoprotein (HDL)Cholesteryl Palmitate≈ 0.35 (at C-2)Extended

This table is generated based on data from multiple sources.

Beyond conformational information, 2H-NMR relaxation time measurements provide details about the rates of molecular motion. The spin-lattice (T1) and quadrupolar (T2e) relaxation times are sensitive to motions on different timescales.

Table 2: Quadrupolar Relaxation Times (T2e) for Deuterated Cholesteryl Palmitate in DPPC Dispersions

Deuterated PositionT2e (µs)
Palmitate-2,2-d2~250
Palmitate-16,16,16-d3~850

This table is generated based on data from a 1981 study on dipalmitoyl phosphatidylcholine dispersions. nih.gov

Characterization of Cholesteryl Ester Conformation within Lipid Bilayers

Neutron Small-Angle Scattering Studies of Lipoprotein Structure

Neutron small-angle scattering (SANS) is a powerful technique for elucidating the structure of large biological macromolecules and assemblies. The use of selectively deuterated molecules, such as this compound, allows for contrast variation studies, which can highlight specific components within a complex structure like a lipoprotein.

Low-density lipoproteins (LDL) are crucial for cholesterol transport in the bloodstream and have a core rich in cholesteryl esters. pnas.org SANS studies using selectively deuterated cholesteryl esters have been instrumental in mapping the organization of this core. pnas.orgnih.gov By comparing the scattering from LDL containing protonated cholesteryl esters to those containing deuterated esters, the spatial distribution of the ester molecules can be determined. pnas.orgnih.gov

These studies have revealed that the cholesteryl esters in the LDL core undergo a temperature-dependent order-disorder transition. pnas.org Below this transition temperature, the core is in a more ordered, smectic-like state, while above it, the core becomes a disordered, liquid-like phase. pnas.org

By strategically deuterating different parts of the cholesteryl ester molecule, researchers can determine the relative positions of these parts within the LDL particle. In one such study, cholesteryl esters were deuterated either on the fatty acyl chain (cholesteryl myristate-d27) or on the cholesterol side chain (cholesteryl-25,26,27-d7 oleate). pnas.orgnih.gov

Below the thermotropic transition temperature, the radius of gyration for the fatty acyl chains was found to be approximately 60 Å, while that for the cholesterol nuclei was about 70 Å. pnas.orgnih.gov This indicates that in the ordered state, the cholesterol ring system is, on average, located further from the center of the LDL particle than the fatty acyl chains. pnas.orgnih.gov Above the transition temperature, at 37°C, both moieties have a similar radius of gyration of around 56 Å, suggesting a more uniform, disordered arrangement. pnas.orgnih.gov These findings have been crucial in developing models for the packing of cholesteryl esters within the LDL core. pnas.orgnih.gov

Table 3: Radii of Gyration of Deuterated Cholesteryl Ester Moieties in LDL

TemperatureMoietyRadius of Gyration (Å)
Below TransitionFatty Acyl Chains60
Below TransitionCholesterol Nuclei70
Above Transition (37°C)Both Moieties~56

This table is generated based on data from a 1984 study on the structure of the cholesteryl ester core of human plasma low-density lipoproteins. pnas.orgnih.gov

Enzymology and Biochemical Mechanisms Involving Cholesteryl Palmitate D9

Characterization of Cholesteryl Ester Hydrolase (CEH) Activity

Cholesteryl ester hydrolase (CEH) is a critical enzyme that catalyzes the hydrolysis of cholesteryl esters, releasing free cholesterol and fatty acids. This process is fundamental for cellular cholesterol homeostasis, enabling the mobilization of stored cholesterol for various cellular needs or for efflux from the cell. nih.gov

Studies investigating CEH activity can utilize cholesteryl palmitate-d9 as a substrate to precisely measure the rate of hydrolysis. By incubating cells or tissue homogenates with this compound, researchers can track the appearance of deuterated free cholesterol and palmitate-d9 over time. This approach allows for the specific assessment of CEH activity, even in the presence of a large endogenous pool of non-deuterated cholesteryl esters. Research has shown that reduced CEH activity is associated with the accumulation of cholesteryl esters, a condition observed in certain hypercholesterolemic states. nih.gov The use of labeled substrates like this compound is crucial for elucidating the dynamics of this enzymatic process and its implications in lipid-related pathologies.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Pathway Investigations

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol with long-chain fatty acids, forming cholesteryl esters for storage in lipid droplets. nih.govwikipedia.org This process is vital for preventing the cytotoxic accumulation of free cholesterol in cellular membranes. wikipedia.org There are two main isoforms of this enzyme, ACAT1 and ACAT2, which play distinct roles in different tissues. nih.govnih.gov

The use of deuterated compounds has been pivotal in studying the ACAT pathway. For instance, highly deuterated cholesterol analogs have been shown to be efficiently metabolized by ACAT to form cholesteryl esters, confirming that the deuterated probe does not significantly affect the enzymatic esterification process. spiedigitallibrary.org While direct studies using this compound as a product for ACAT pathway investigation are not extensively detailed in the provided results, the principle of using deuterated lipids to trace metabolic pathways is well-established. By supplying cells with deuterated cholesterol and non-deuterated palmitoyl-CoA, or vice versa, the formation of deuterated cholesteryl palmitate can be monitored to quantify ACAT activity. This technique allows for a detailed analysis of cholesterol esterification under various physiological and pathological conditions.

Role of Stearoyl-CoA Desaturase (SCD) in Cholesteryl Ester Biosynthesis

Stearoyl-CoA desaturase (SCD) is a key enzyme in the biosynthesis of monounsaturated fatty acids, primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively. psu.edugsartor.org These monounsaturated fatty acids are the preferred substrates for the synthesis of various lipids, including triglycerides and cholesteryl esters. gsartor.orgnih.gov SCD activity is, therefore, intrinsically linked to the composition and quantity of cholesteryl esters within the cell.

Research has demonstrated that SCD1, an isoform of SCD, is crucial for the synthesis of hepatic cholesteryl esters and triglycerides. nih.gov Studies using stable isotope tracers, such as [U-13C]stearate and [U-13C]palmitate, have been employed to investigate the role of SCD1 in fatty acid metabolism. nih.gov These studies show that the inhibition of SCD1 activity leads to a decrease in the desaturation of stearate (B1226849) and palmitate. nih.gov A reduction in SCD1 activity has been shown to impair the esterification of cholesterol, leading to diminished levels of labeled cholesteryl esters when using radiolabeled stearate. nih.gov The use of deuterated palmitate from this compound, following its hydrolysis by CEH, could theoretically be traced through the desaturation pathway catalyzed by SCD, although this specific application is not explicitly detailed in the search results. Such an approach would provide further insights into the channeling of fatty acids derived from cholesteryl ester breakdown into the de novo synthesis of other lipid species.

Enzymatic Oxidation Pathways of Cholesteryl Palmitate in Biological Systems

Cholesteryl esters, particularly those containing polyunsaturated fatty acids, are susceptible to oxidation by both enzymatic and non-enzymatic mechanisms. frontiersin.org This oxidation can lead to the formation of a variety of oxidized cholesteryl esters (OxCEs), which have been implicated in the pathology of diseases like atherosclerosis. nih.govnih.gov

Enzymes such as lipoxygenases can directly oxidize the fatty acyl chains of cholesteryl esters. frontiersin.orgnih.gov For example, 12/15-lipoxygenase can oxidize cholesteryl arachidonate (B1239269) to produce cholesteryl hydroperoxyeicosatetraenoates (HPETEs). frontiersin.org Although cholesteryl palmitate is a saturated cholesteryl ester and therefore less susceptible to oxidation than its unsaturated counterparts, its fatty acyl chain can be modified and exchanged in biological systems. frontiersin.org Studies using deuterated cholesteryl linoleate (B1235992) have shown that it can be taken up by macrophages and directly oxidized by intracellular 15-lipoxygenase. nih.gov Furthermore, the oxidized fatty acyl chains can be hydrolyzed from the cholesterol backbone and re-esterified into other lipids like phospholipids (B1166683). nih.gov

Emerging Research Applications and Methodological Enhancements

Integration with Advanced Lipidomic Platforms and Bioinformatics Tools

Cholesteryl Palmitate-d9 is primarily utilized as an internal standard for the precise quantification of its unlabeled counterpart, cholesteryl palmitate, in complex biological samples. bertin-bioreagent.com Its integration with advanced analytical platforms, particularly those combining liquid chromatography (LC) with mass spectrometry (MS), is fundamental to modern lipidomics.

High-resolution mass spectrometers, such as the Thermo Q-Exactive Orbitrap, coupled with ultra-high-performance liquid chromatography (UHPLC) systems like the Dionex Ultimate 3000, enable the sensitive and specific detection of lipid species. physiology.org In a typical workflow, a known quantity of this compound is added to a sample before lipid extraction. bertin-bioreagent.com During MS analysis, the instrument detects both the endogenous cholesteryl palmitate and the deuterated standard. Because the two molecules have nearly identical chemical and physical properties (e.g., ionization efficiency, chromatographic retention time) but differ in mass, the stable isotope-labeled standard provides a reliable reference point. This allows for accurate quantification by correcting for sample loss during preparation and variations in instrument response.

The vast datasets generated by these platforms necessitate sophisticated bioinformatics tools for processing and interpretation. crick.ac.uk Software such as MZmine is used for feature finding and alignment of mass spectrometry data. physiology.org For statistical analysis and quantification, researchers may employ in-house scripts using programming languages like R or utilize commercial software packages. biorxiv.orgmdpi.com These tools compare the peak areas of the endogenous lipid to the deuterated internal standard to calculate the absolute or relative abundance of the lipid. biorxiv.org The LIPID MAPS consortium provides a standardized nomenclature that is crucial for the consistent reporting and identification of lipids across different studies. biorxiv.org

Component Description Examples Role of this compound
Analytical Platform Systems used for the separation and detection of lipids.Thermo Q-Exactive Orbitrap MS, Dionex Ultimate 3000 UHPLC physiology.org, UPLC-MS/MS mdpi.comProvides a mass-shifted signal for unambiguous detection and quantification.
Ionization Technique Method used to ionize lipid molecules for MS analysis.Heated Electrospray Ionization (HESI) physiology.orgEnsures co-ionization with the endogenous analyte for accurate ratio measurement.
Bioinformatics Software Tools for processing raw MS data, identifying lipids, and performing statistical analysis.MZmine 2.26 physiology.org, Lipid Mediator Version 2 (Shimadzu) mdpi.com, In-house R scripts biorxiv.orgServes as the reference compound for normalization and accurate quantification by the software.

Multi-omics Approaches Incorporating Deuterated Lipid Analysis

The complexity of biological systems often requires a more holistic view than can be provided by a single "omic" approach. Multi-omics studies integrate data from genomics, transcriptomics, proteomics, metabolomics, and lipidomics to build a comprehensive picture of cellular function and disease. In this context, the precise lipid quantification enabled by deuterated standards like this compound is a critical component.

In studies investigating the metabolic impact of nutrients on cells, a multi-omics approach can reveal changes at multiple molecular levels. nih.gov For instance, research on placental trophoblast cells combined transcriptomic analysis with untargeted metabolomic and lipidomic analyses to characterize the biochemical effects of an increased supply of non-esterified fatty acids. nih.gov In such studies, deuterated lipid standards are essential for the lipidomic arm to ensure that observed changes in lipid profiles are accurate and quantitatively reliable. biorxiv.orgnih.gov

The workflow for these integrated studies typically involves parallel processing of a single biological sample to extract different classes of biomolecules (e.g., DNA, RNA, proteins, and lipids). frontiersin.org The lipid extract is then spiked with a mixture of internal standards, including deuterated lipids representing various lipid classes, before analysis by LC-MS. physiology.orgbiorxiv.org The resulting quantitative lipid data can then be correlated with gene expression data (transcriptomics) and protein abundance data (proteomics) to identify enriched metabolic pathways and understand regulatory networks. physiology.orgnih.gov This integrated analysis allows researchers to connect genetic predispositions or environmental stimuli to specific changes in lipid metabolism and cellular function.

Omics Layer Information Provided Example of Integration with Lipidomics
Transcriptomics Gene expression levels (RNA)Correlating changes in the expression of genes involved in lipid synthesis or transport with quantified changes in specific lipid species. physiology.org
Proteomics Protein abundance and post-translational modificationsLinking the abundance of metabolic enzymes to the levels of their lipid products or substrates.
Metabolomics Small molecule metabolite levelsPlacing quantified lipid changes within the broader context of cellular metabolic state and pathway activity. nih.gov

Future Directions in Isotope-Labeled Lipid Research for Mechanistic Biology

The use of stable isotope-labeled compounds like this compound is poised to move beyond simple quantification toward elucidating the dynamics of lipid metabolism. This field, often termed "dynamic lipidomics," uses stable isotope tracing to measure the rates of biosynthesis, remodeling, and degradation of lipids, providing a deeper understanding of metabolic flux. crick.ac.ukmdpi.com

Future research will increasingly use precursors labeled with stable isotopes (such as ¹³C or ²H) to trace their incorporation into complex lipids over time. mdpi.commdpi.com For example, cells or organisms can be supplied with a labeled fatty acid, and the appearance of the label in various cholesteryl esters, triglycerides, and phospholipids (B1166683) can be monitored by mass spectrometry. mdpi.com This approach allows scientists to directly measure the activity of metabolic pathways in response to stimuli or in disease states, offering mechanistic insights that cannot be obtained from static measurements alone. mdpi.com

Another promising frontier is the application of mass spectrometry imaging to visualize the spatial distribution of lipid synthesis within tissues. crick.ac.uk By combining stable isotope labeling with imaging techniques, researchers could potentially map where specific lipids are being synthesized and stored, providing crucial information for understanding diseases characterized by localized lipid accumulation. Furthermore, advanced techniques like compound-specific isotope analysis (CSIA) hold the potential to reveal subtle isotopic variations, offering new ways to trace the flow of nutrients through entire ecosystems and within organisms. nih.gov As these sophisticated methods develop, the availability of high-purity, well-characterized standards like this compound will remain essential for ensuring the accuracy and reproducibility of the findings. bertin-bioreagent.com

Future Direction Description Potential Application
Dynamic Lipidomics/Fluxomics Measuring the rate of synthesis, degradation, and transport of lipids using stable isotope tracers. crick.ac.ukmdpi.comQuantifying how drugs or genetic mutations alter cholesterol esterification pathways in real-time.
Mass Spectrometry Imaging Visualizing the spatial distribution of labeled lipids within cells and tissues. crick.ac.ukMapping the sites of cholesteryl ester synthesis and accumulation in atherosclerotic plaques.
Multi-Tracer Studies Using multiple, distinct isotopic labels simultaneously to track different precursors or pathways. mdpi.comDifferentiating the contribution of dietary versus de novo synthesized fatty acids to the cholesteryl ester pool.
Compound-Specific Isotope Analysis (CSIA) Analyzing the natural or enriched isotopic composition of individual fatty acids within a complex lipid. nih.govTracing the dietary origins and metabolic modifications of the palmitate moiety in cholesteryl palmitate.

Q & A

Q. How is Cholesteryl Palmitate-d9 synthesized and characterized for use as an isotopic internal standard in lipid analysis?

this compound is synthesized via esterification of deuterated palmitic acid (d9-C16:0) with cholesterol, followed by purification using column chromatography or recrystallization . Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation at the palmitate chain and mass spectrometry (MS) to verify isotopic purity (>98% d9 enrichment). Key validation steps include assessing solubility in organic solvents (e.g., dichloromethane, chloroform) and compatibility with reversed-phase HPLC (rpHPLC) systems .

Q. What methodological considerations are critical when using this compound as an internal standard for quantifying cholesteryl esters in biological samples?

Researchers must:

  • Spike the compound into lipid extracts before extraction to account for recovery variability .
  • Optimize MS parameters (e.g., ion source temperature, collision energy) to distinguish d9-labeled ions from endogenous cholesteryl esters.
  • Validate linearity across physiological concentration ranges (e.g., 0.1–100 µg/mL) and assess matrix effects using post-extraction spiked samples .

Advanced Research Questions

Q. How can artificial neural network–genetic algorithm (ANN-GA) approaches optimize the separation of this compound from co-eluting triglycerides in rpHPLC?

ANN-GA models integrate experimental variables (e.g., gradient slope, column temperature, mobile phase composition) to predict optimal separation conditions. For example, a fractional factorial design can reduce the parameter space, while the GA refines the ANN output to maximize resolution (R > 1.5) between this compound and tri-palmitin . Validation requires comparing predicted vs. observed retention times and assessing robustness across multiple HPLC systems .

Q. What experimental strategies mitigate isotopic interference when this compound is used in kinetic studies of cholesterol esterification?

  • Use tandem MS (MS/MS) to isolate and quantify d9-specific product ions, minimizing cross-talk with unlabeled palmitate .
  • Conduct time-course experiments with controls to account for potential deuterium exchange in aqueous environments .
  • Validate kinetic parameters (e.g., KmK_m, VmaxV_{max}) against non-deuterated standards to confirm isotopic inertness .

Q. How do researchers reconcile contradictory data on this compound’s stability in long-term lipidomic studies?

Contradictions often arise from:

  • Storage conditions : Degradation rates vary between -80°C (stable for >6 months) and -20°C (10% loss after 3 months) due to autoxidation .
  • Matrix complexity : Lipid-rich matrices (e.g., atherosclerotic plaques) accelerate deuterium loss; stability assays should replicate the sample’s lipid:protein ratio . Mitigation includes adding antioxidants (e.g., BHT) and validating stability via parallel reaction monitoring (PRM) MS .

Q. What computational methods elucidate the molecular interactions of this compound in lipid bilayers or drug-delivery systems?

Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) model the compound’s orientation in lipid bilayers, highlighting preferential localization in hydrophobic regions. Experimental validation via small-angle X-ray scattering (SAXS) confirms simulated packing densities . For drug-delivery studies, density functional theory (DFT) predicts binding affinities with carrier molecules (e.g., cyclodextrins) .

Methodological Best Practices

Q. How should researchers design experiments to analyze this compound in complex biological matrices like atherosclerotic plaques?

  • Sample preparation : Use Bligh-Dyer extraction with deuterated internal standards added at the homogenization step to correct for losses .
  • Data interpretation : Apply principal component analysis (PCA) to distinguish age-related vs. pathology-driven changes in cholesteryl ester profiles .
  • Reproducibility : Include inter-laboratory validation using shared reference materials and standardized protocols .

Q. What statistical approaches are recommended for resolving overlapping signals in LC-MS/MS datasets of this compound?

  • Multivariate analysis : Partial least squares-discriminant analysis (PLS-DA) deconvolutes co-eluting peaks by integrating retention time, m/zm/z, and ion intensity data .
  • Signal thresholding : Apply a signal-to-noise ratio (SNR) > 10 and isotope pattern matching (e.g., mSigma < 50) to exclude false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.